REACTION_CXSMILES
|
ClC1C=C2C(C([C:12](=[O:19])[C:13]3[S:17][CH:16]=[C:15]([CH3:18])[CH:14]=3)C(=O)N2)=NC=1.ClC1C=C2C([CH2:25][C:26](=[O:30])N2)=NC=1.CC1C=C(C(Cl)=O)SC=1.[O-]CC.[Na+].N1C2C(=CC=CC=2)NC1=O>C(O)C>[CH2:26]([O:30][C:12]([C:13]1[S:17][CH:16]=[C:15]([CH3:18])[CH:14]=1)=[O:19])[CH3:25] |f:3.4|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
6-Chloro-3-(4-methyl-2-thenoyl)-4-azaoxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CN=C2C(C(NC2=C1)=O)C(C1=CC(=CS1)C)=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CN=C2CC(NC2=C1)=O
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(SC1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(NC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=C(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |